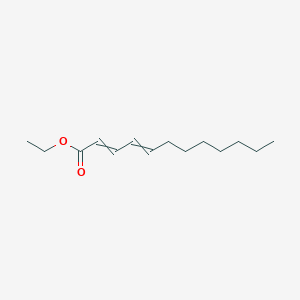

Ethyl dodeca-2,4-dienoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl dodeca-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHVDALFQVTEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707495 | |

| Record name | Ethyl dodeca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39924-20-4 | |

| Record name | Ethyl dodeca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl dodeca-2,4-dienoate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Deca-2,4-dienoate

Disclaimer: Initial searches for "ethyl dodeca-2,4-dienoate" did not yield significant specific information. The available scientific literature predominantly focuses on "ethyl deca-2,4-dienoate," a compound with a 10-carbon chain, which is a well-documented fragrance and flavor agent, also known as pear ester. It is presumed that the user's interest lies with this more common compound. This guide will, therefore, focus on the chemical and physical properties of ethyl deca-2,4-dienoate. No comprehensive data was found for this compound. A single related, but distinct, compound, ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate, has been identified in scientific databases.

Chemical and Physical Properties

Ethyl deca-2,4-dienoate is a colorless liquid with a characteristic pear-like aroma.[1][2] It is found naturally in apples, Bartlett pears, Concord grapes, beer, and quince.[1] The (2E,4Z) isomer is particularly noted for its strong pear flavor.[3]

Below is a summary of its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4][5] |

| Molecular Weight | 196.29 g/mol | [4] |

| CAS Number | 3025-30-7 ((2E,4Z) isomer) | [6] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Boiling Point | 70-72 °C at 0.05 mmHg | [5] |

| 260 °C at 760 mmHg (estimated) | [8] | |

| Melting Point | -60 °C (estimated) | [8] |

| Density | 0.905 - 0.920 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.480 - 1.486 | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [7] |

Synthesis and Experimental Protocols

The synthesis of ethyl deca-2,4-dienoate, particularly the commercially important (2E,4Z) isomer, can be achieved through several routes.

Synthesis from Allenic Ester

A common and experimentally simple method involves the rearrangement of an allenic ester.[10]

Experimental Protocol:

-

Preparation of the Allenic Ester (Ethyl 3,4-decadienoate): 1-Octyn-3-ol is reacted with an excess of triethyl orthoacetate in the presence of a catalytic amount of propionic acid. The mixture is heated until the starting material is consumed (typically 6-8 hours). Excess triethyl orthoacetate is removed under reduced pressure, and the resulting allenic ester is purified by distillation.[10]

-

Rearrangement to Ethyl (E,Z)-2,4-decadienoate: The purified allenic ester is dissolved in benzene and heated at reflux with vigorous stirring in the presence of activated aluminum oxide for approximately 5 hours. The aluminum oxide is then filtered off, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to yield ethyl (E,Z)-2,4-decadienoate.[10]

Other Synthetic Routes

-

Wittig Reaction: The reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[10]

-

Organocuprate Addition: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate.[3][5]

-

Enzymatic Esterification: Transesterification of other (2E,4Z)-deca-2,4-dienoate esters with ethanol in the presence of lipase from Candida antarctica.[5]

Spectroscopic Data

The structural identification of ethyl deca-2,4-dienoate is confirmed by various spectroscopic techniques.

| Spectroscopic Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 196. The NIST WebBook provides a detailed mass spectrum under electron ionization. | [11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ester) and C=C (alkene) functional groups are expected. FTIR spectra are available in databases. | [6] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are used to confirm the isomeric structure, particularly the (2E,4Z) configuration. |

Safety and Toxicity

Ethyl deca-2,4-dienoate is generally recognized as safe (GRAS) for use as a food additive in the United States.[1] However, in its concentrated form, it presents some hazards.

| Hazard | Description | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [12][13] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [12] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. | [12][13] |

| Handling | Use in a well-ventilated area. Avoid breathing vapor. | [13] | |

| Storage | Store away from incompatible materials. | [12] |

Biological Activity and Applications

Kairomonal Activity

Ethyl (E,Z)-2,4-decadienoate is a well-documented kairomone, acting as an attractant for the codling moth (Cydia pomonella), a significant pest of apple and pear crops.[14][15] Both male and female moths are attracted to this compound, which mimics the odor of ripe pears.[15] This property is being explored for its potential use in pest management strategies, such as in trapping and monitoring systems.[14][16]

References

- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 2. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 4. Ethyl deca-2,4-dienoate | C12H20O2 | CID 81769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethyl (E,E)-2,4-decadienoate, 7328-34-9 [thegoodscentscompany.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-反-4-顺-癸二烯酸乙酯 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2,4-Decadienoic acid, ethyl ester, (E,Z)- [webbook.nist.gov]

- 12. vigon.com [vigon.com]

- 13. chemos.de [chemos.de]

- 14. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl deca-2,4-dienoate: Structure, Isomerism, and Synthesis

A Note on Nomenclature: The initial query for "Ethyl dodeca-2,4-dienoate" (a 12-carbon chain ester) did not yield significant results for a well-characterized compound. It is highly probable that the intended compound was Ethyl deca-2,4-dienoate (a 10-carbon chain ester), a well-documented and commercially significant flavor and fragrance compound. This guide will, therefore, focus on the properties and synthesis of Ethyl deca-2,4-dienoate.

Introduction

Ethyl deca-2,4-dienoate is an organic compound with the molecular formula C₁₂H₂₀O₂. It is a fatty acid ethyl ester that exists as several geometric isomers, with the (2E,4Z) isomer being of particular importance due to its characteristic aroma of Williams pears, leading to its common name, "pear ester".[1] This compound is a key component in the flavor and fragrance industry and also finds applications in agriculture as a kairomone for certain pests.[2] This technical guide provides a comprehensive overview of its structural formula, isomerism, physicochemical properties, and a detailed experimental protocol for its synthesis.

Structural Formula and Isomerism

The structural formula of Ethyl deca-2,4-dienoate reveals a ten-carbon chain with two double bonds at the second and fourth positions, connected to an ethyl group via an ester linkage.[3] The presence of two carbon-carbon double bonds gives rise to four possible geometric isomers, each with distinct spatial arrangements of substituents.

The four geometric isomers are:

-

(2E,4Z)-ethyl deca-2,4-dienoate

-

(2E,4E)-ethyl deca-2,4-dienoate

-

(2Z,4E)-ethyl deca-2,4-dienoate

-

(2Z,4Z)-ethyl deca-2,4-dienoate

The 'E' (entgegen, German for opposite) and 'Z' (zusammen, German for together) notation describes the priority of the substituents on either side of the double bonds. The (2E,4Z) isomer is the most commercially significant due to its desirable aroma.[1]

Visualization of Structural Formula and Isomers

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Ethyl deca-2,4-dienoate is presented below. The data primarily corresponds to the (2E,4Z) isomer unless otherwise specified.

Table 1: Physicochemical Properties of Ethyl (2E,4Z)-deca-2,4-dienoate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| CAS Number | 3025-30-7 | [4] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -60 °C | [4] |

| Boiling Point | 260 °C | [4] |

| Density | 0.905 g/mL | [4] |

| Refractive Index | 1.486 | [4] |

Table 2: Spectroscopic Data for Ethyl deca-2,4-dienoate Isomers

| Isomer | ¹H NMR Data (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| (2E,4Z) | H2: 5.81, H3: 7.27, H4: 6.05, H5: 5.69 | J H2-H3: 15.4, J H4-H5: 11.1 | [3] |

| (2E,4E) | H2: 5.75, H3: 7.18, H4: 6.12, H5: 6.01 | J H2-H3: 15.4, J H4-H5: 15.2 | [3] |

| (2Z,4E) | Not Reported | Not Reported | [3] |

| (2Z,4Z) | Not Reported | Not Reported | [3] |

Experimental Protocols

Synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate

A common and stereoselective method for the synthesis of Ethyl (2E,4Z)-deca-2,4-dienoate involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a lithium di-(Z)-1-heptenylcuprate complex. This complex is then reacted with ethyl propiolate.[5] A detailed, experimentally verified procedure is available in Organic Syntheses.[6]

Experimental Procedure (adapted from Organic Syntheses) [6]

A. Ethyl 3,4-decadienoate (1):

-

A mixture of 1-octyn-3-ol (12.6 g, 0.1 mol), triethyl orthoacetate (52 g, 0.32 mol), and propionic acid (0.2 g, 2.7 mmol) is heated at 140-145°C for 6-8 hours.

-

Excess triethyl orthoacetate is removed under reduced pressure.

-

The residue is distilled under reduced pressure to yield the allenic ester 1 .

B. Ethyl (2E,4Z)-deca-2,4-dienoate (2):

-

A dry, 500-mL, round-bottomed flask is charged with 50 g of weakly basic alumina (200-300 mesh) and heated at 200°C for 2 hours under reduced pressure (0.05 mm).

-

The flask is flushed with nitrogen, and 200 mL of benzene and 15.4–17.2 g (78–88 mmol) of the allenic ester 1 are added.

-

The mixture is heated at reflux with vigorous stirring for 5 hours.

-

After cooling, the aluminum oxide is removed by filtration and washed with ethyl acetate.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The residue is distilled under reduced pressure to give Ethyl (2E,4Z)-deca-2,4-dienoate. The product purity is typically around 93%, with the main impurity being the (2E,4E) isomer.

Analytical Methods

The separation and identification of Ethyl deca-2,4-dienoate isomers are typically performed using chromatographic techniques coupled with spectroscopy.

-

Gas Chromatography (GC): A VOCOL capillary column can be used for the successful separation of the isomers.

-

High-Performance Liquid Chromatography (HPLC): Separation can be achieved on a nonpolar reversed-phase column (C18) with a mobile phase containing silver ions.[7]

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), it is a powerful tool for both separation and identification based on fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for the definitive identification of the geometric isomers by comparing chemical shifts and proton-proton coupling constants.[3]

Conclusion

Ethyl deca-2,4-dienoate, particularly the (2E,4Z) isomer, is a compound of significant interest in the fields of flavor chemistry and chemical ecology. A thorough understanding of its structure, isomerism, and synthesis is crucial for its effective application. The stereoselective synthesis outlined provides a reliable method for obtaining the desired isomer, and the analytical techniques described allow for its accurate characterization. This guide serves as a valuable resource for researchers and professionals working with this important molecule.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. youtube.com [youtube.com]

- 5. uakron.edu [uakron.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Dodeca-2,4-dienoate: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dodeca-2,4-dienoate is a volatile organic compound of significant interest due to its potent aroma characteristics and its role as a semiochemical in insect communication. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on its presence in various fruits and its function as an insect kairomone. This document details the experimental protocols for the extraction and analysis of this compound and presents the available quantitative data. Furthermore, a putative biosynthetic pathway is proposed based on established principles of plant biochemistry.

Natural Occurrence of this compound

This compound, often referred to as "pear ester," is a key contributor to the characteristic aroma of several fruits. Its presence has been identified in a variety of plant species, where it plays a crucial role in the sensory profile of the fruit. Beyond its role in fruit aroma, this compound is a significant kairomone, a chemical signal that benefits the receiver, for the codling moth (Cydia pomonella), a major agricultural pest.

Occurrence in Fruits

This compound is a prominent volatile compound in a range of fruits, most notably in pears, where it is a key component of the distinctive "Bartlett" pear aroma.[1] Its presence has also been confirmed in other fruits, including apples, grapes, and quince.[2]

Table 1: Natural Sources of this compound

| Natural Source | Family | Species | Common Name | Role of Compound |

| Pear | Rosaceae | Pyrus communis | Bartlett Pear, other cultivars | Key aroma compound ("pear ester") |

| Apple | Rosaceae | Malus domestica | Various cultivars | Aroma component |

| Grape | Vitaceae | Vitis vinifera | Concord Grape, other cultivars | Aroma component |

| Quince | Rosaceae | Cydonia oblonga | Quince | Aroma component |

| Host Plants of Cydia pomonella | Various | Various | e.g., Apple, Pear | Kairomone |

Role as an Insect Kairomone

This compound is a well-documented kairomone for the codling moth (Cydia pomonella), a significant pest of pome fruits. The compound is released by host plants and acts as a powerful attractant for both male and female moths, guiding them to suitable sites for oviposition.

Quantitative Data

Quantitative data for this compound in natural sources is limited in the available scientific literature. The concentration of this volatile compound can vary significantly depending on the cultivar, ripeness, and storage conditions of the fruit. The following table summarizes the available quantitative findings.

Table 2: Concentration of this compound in Pears

| Pear Cultivar | Concentration (ng/g) | Analytical Method |

| Longyuanyangli | < 0.53 | HS-SPME-GC×GC-TOFMS[3] |

| Packham | < 0.53 | HS-SPME-GC×GC-TOFMS[3] |

| Seckel | Major ester component (exact concentration not specified) | Dynamic Headspace GC/MS[4] |

Note: One study on various Chinese pear cultivars detected the related compound (E,Z)-2,4-decadienoic acid methyl ester at concentrations ranging from 0.08 ng/g to 1.37 ng/g and also noted the presence of the ethyl ester, though without specifying its concentration.[5]

Experimental Protocols: Analysis of this compound

The primary analytical technique for the isolation and quantification of this compound from natural sources is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Homogenize a known weight of the fruit sample (e.g., 5-10 g of pear tissue) in a blender or with a mortar and pestle.

-

Transfer the homogenized sample to a headspace vial (e.g., 20 mL).

-

To enhance the release of volatiles, a saturated solution of sodium chloride can be added.

-

An internal standard (e.g., 2-octanone or a deuterated analog of the target compound) should be added for accurate quantification.

-

Seal the vial immediately with a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is commonly used for the extraction of fruit volatiles.

-

Incubation: Place the sealed vial in a heating block or water bath and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used for separation.

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Data Acquisition: Data is collected in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound.

-

Identification and Quantification

-

Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by constructing a calibration curve using a series of standard solutions of known concentrations and the response of the internal standard.

Signaling Pathways and Biosynthesis

Detailed information regarding specific signaling pathways in plants that are directly regulated by this compound is not extensively documented in current scientific literature. Its primary known biological role in the plant kingdom is as a secondary metabolite contributing to fruit aroma.

The biosynthesis of this compound in plants has not been fully elucidated. However, based on the general principles of fatty acid metabolism and ester formation in plants, a putative pathway can be proposed. This hypothetical pathway involves the lipoxygenase (LOX) pathway, which is responsible for the formation of many volatile compounds in fruits.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Putative biosynthetic pathway of this compound.

References

- 1. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Volatile Compounds and Flavor in Spirits of Old Apple and Pear Cultivars from the Balkan Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS [mdpi.com]

The Quintessential Aroma of Bartlett Pears: A Technical Guide to the Identification of Ethyl (E,Z)-2,4-decadienoate

For Immediate Release

This technical guide provides an in-depth analysis of the identification and quantification of Ethyl (E,Z)-2,4-decadienoate, a key volatile compound responsible for the characteristic aroma of Bartlett pears. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the chemical analysis of natural products.

Introduction

The alluring aroma of fresh Bartlett pears (Pyrus communis L.) is a complex bouquet of volatile organic compounds, with esters being the most significant contributors. Among these, Ethyl (E,Z)-2,4-decadienoate, often referred to as "pear ester," is a character-impact compound that imparts the distinctive fruity and pear-like notes.[1][2][3] The accurate identification and quantification of this ester and its isomers are crucial for understanding pear flavor, quality control in the food and beverage industry, and for the development of natural-identical flavoring agents.

This guide details the primary analytical methodologies for the isolation and characterization of Ethyl (E,Z)-2,4-decadienoate from Bartlett pears, presents quantitative data from scientific literature, and provides visual representations of the experimental workflows.

Quantitative Data Presentation

The concentration of Ethyl (E,Z)-2,4-decadienoate and its isomers in Bartlett pears can vary depending on factors such as ripeness, storage conditions, and geographical origin. The following table summarizes the quantitative data reported in a key study.

| Compound | Concentration (μg/kg) in Bartlett Pears | Reference |

| Ethyl (E,Z)-2,4-decadienoate | 1100 | [1] |

| Ethyl (E,E)-2,4-decadienoate | 350 | [1] |

Experimental Protocols

The identification and quantification of Ethyl (E,Z)-2,4-decadienoate in Bartlett pears typically involve a combination of sample preparation, volatile extraction, and chromatographic analysis. The most common and effective methods are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Aroma Extract Dilution Analysis (AEDA).

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in fruits.[4]

a. Sample Preparation:

-

Fresh Bartlett pear tissue (pulp and peel) is homogenized.

-

A known amount of the homogenate is placed in a headspace vial.

-

An internal standard (e.g., 2-octanol) is added for quantification.[5]

-

The vial is sealed and equilibrated at a specific temperature to allow volatiles to partition into the headspace.

b. HS-SPME Procedure:

-

A fused silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial.[2]

-

Volatile compounds adsorb onto the fiber for a defined period at a controlled temperature.

-

The fiber is then retracted and introduced into the injection port of a gas chromatograph.

c. GC-MS Analysis:

-

Desorption: The adsorbed volatiles are thermally desorbed from the SPME fiber in the hot GC inlet.

-

Separation: The compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-WAX or HP-5ms).

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the obtained mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique used to identify the most potent odor-active compounds in a sample.

a. Volatile Extraction:

-

Pear volatiles are extracted using solvent extraction or distillation methods to obtain a concentrated aroma extract.

-

The extract is then serially diluted.

b. Gas Chromatography-Olfactometry (GC-O):

-

Each dilution is injected into a GC-O system, where the effluent from the GC column is split between a mass spectrometer and a sniffing port.

-

A trained panel of assessors sniffs the effluent and records the retention time and odor description of each detected scent.

-

The highest dilution at which an odor can still be perceived is defined as the Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the overall aroma.

c. Identification:

-

The compounds corresponding to the detected odors are identified by the coupled mass spectrometer.

Visualizations

To further elucidate the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for HS-SPME-GC-MS analysis of pear volatiles.

Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).

Conclusion

The identification of Ethyl (E,Z)-2,4-decadienoate as a primary aroma compound in Bartlett pears is well-established in scientific literature. The methodologies of HS-SPME-GC-MS and AEDA provide robust and reliable means for its detection and for assessing its sensory impact. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and industry professionals, facilitating further studies into the complex chemistry of fruit flavors and aiding in the development of high-quality food and fragrance products.

References

- 1. Aroma-Active Compounds in Bartlett Pears and Their Changes during the Manufacturing Process of Bartlett Pear Brandy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear - PMC [pmc.ncbi.nlm.nih.gov]

The Kairomonal Effects of Ethyl dodeca-2,4-dienoate in Insects: A Technical Guide

An In-depth Examination of a Potent Semiochemical for Researchers and Pest Management Professionals

Ethyl dodeca-2,4-dienoate, a volatile ester naturally emitted by ripe pears, has emerged as a significant kairomone in the field of chemical ecology, particularly for the codling moth, Cydia pomonella, a major pest of pome fruits worldwide.[1] This technical guide provides a comprehensive overview of the kairomonal effects of this compound on insects, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.

Behavioral and Electrophysiological Responses

Ethyl (2E,4Z)-2,4-decadienoate has been extensively studied for its potent attractant properties for both male and female codling moths.[1] This kairomone's effectiveness has been quantified in numerous field and laboratory studies, demonstrating its potential as a valuable tool for monitoring and potentially controlling codling moth populations.

Field Trapping Data

Field studies have consistently demonstrated the attractiveness of this compound to Cydia pomonella. The following tables summarize key quantitative findings from various trapping experiments.

| Lure Composition | Target Sex | Mean Catch (±SEM) | Location | Orchard Type | Mating Disruption (MD) Status | Reference |

| Pear Ester (PE) + Acetic Acid (AA) | Total | Varies | Italy | Apple/Pear | With MD | [2] |

| Sex Pheromone (PH) + PE + AA (PVC lure) | Total | Highest | Italy & USA | Apple/Pear | With MD | [2] |

| PE + Dimethyl nonatriene (DMNT) + Linalool oxide (LOX) + AA | Female | Highest | USA | Apple/Pear | With MD | [2] |

| Kairomone (this compound) | Male | Low | Bulgaria | Apple | Not specified | [3] |

| Pheromone + Kairomone | Male | Greatest | Bulgaria | Apple | Not specified | [3] |

Table 1: Summary of Field Trapping Captures of Cydia pomonella using this compound and other semiochemicals.

| Lure Loading (this compound) | Target Sex | Outcome | Orchard Type | Reference |

| 40.0 mg | Male & Total | Significantly increased catch | 'Bartlett' Pear | [4] |

| 0.1, 1.0, 3.0, or 10.0 mg vs 40.0 mg | Total | No difference in catch | 'Bartlett' Pear | [4] |

| 1.0 - 10.0 mg vs 1.0 - 100.0 µg | Female | Significantly more caught with higher dose | 'Bartlett' Pear | [4] |

Table 2: Dose-Response of Cydia pomonella to this compound Lures in 'Bartlett' Pear Orchards.

Ovipositional Behavior

Beyond attraction, this compound has been shown to influence the oviposition behavior of female Cydia pomonella. Semi-field trials have indicated that while the pear ester may not affect the total number of eggs laid, it can significantly alter their distribution, leading to oviposition at a greater distance from the fruit.[5] This disruption of host location could lead to increased larval mortality.[5]

Electrophysiological Responses

Electroantennography (EAG) studies have confirmed the sensitivity of Cydia pomonella antennae to this compound. These studies have shown dose-dependent EAG responses in both males and females, indicating the presence of specific olfactory receptors for this compound.[6][7][8][9] Similar sensitivities have also been observed in other tortricid species, such as Cydia fagiglandana, Cydia splendana, and Pammene fasciana.[6][7][8][9]

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound's kairomonal effects.

Field Trapping Bioassay

A standard protocol for a field trapping bioassay to evaluate the attractiveness of this compound is as follows:

-

Lure Preparation:

-

Synthesize or procure high-purity Ethyl (2E,4Z)-2,4-decadienoate.

-

Load the kairomone onto a carrier substrate, such as gray halobutyl rubber septa or a PVC matrix.[2][4]

-

Prepare different lure loadings (e.g., 0.1 mg to 40.0 mg) to determine the optimal dose.[4]

-

For combination lures, add other semiochemicals like sex pheromones (e.g., (E,E)-8,10-dodecadien-1-ol), acetic acid, or other green leaf volatiles.[2]

-

-

Trap Deployment:

-

Use standardized traps (e.g., delta traps with sticky liners).

-

Hang traps in the orchard canopy at a consistent height.

-

Randomize the placement of different lure treatments within the orchard blocks.

-

Ensure a minimum distance between traps to avoid interference (e.g., >20 meters).

-

-

Data Collection and Analysis:

-

Check traps at regular intervals (e.g., weekly).

-

Record the number of male and female moths caught in each trap.

-

Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a means separation test) to compare the effectiveness of different lure treatments.

-

Oviposition Behavior Assay

To assess the impact of this compound on oviposition, the following semi-field experimental setup can be used:

-

Experimental Arenas:

-

Use screen cages or enclosed branches on host trees (e.g., apple or pear).

-

-

Treatment Application:

-

Apply a solution of this compound in a suitable solvent to the foliage and/or fruit in the treatment cages.

-

Use a solvent-only control in the control cages.

-

-

Insect Release:

-

Release a known number of mated female Cydia pomonella into each cage.

-

-

Data Collection:

-

After a set period, carefully inspect the branches, leaves, and fruit in each cage for eggs.

-

Record the total number of eggs laid.

-

Measure the distance of each egg from the nearest fruit.[5]

-

-

Data Analysis:

-

Compare the total number of eggs between treated and control cages using a t-test or similar statistical analysis.

-

Analyze the distribution of egg distances from the fruit to determine if the treatment influenced oviposition site selection.

-

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound.

-

Antenna Preparation:

-

Excise an antenna from a live, immobilized insect (e.g., Cydia pomonella).

-

Mount the antenna between two electrodes using conductive gel.

-

-

Odorant Delivery:

-

Deliver a continuous stream of purified, humidified air over the antenna.

-

Inject a precise puff of air containing a known concentration of this compound into the airstream.

-

-

Signal Recording and Analysis:

-

Record the resulting depolarization of the antennal preparation (the EAG response).

-

Measure the amplitude of the EAG response in millivolts.

-

Test a range of concentrations to generate a dose-response curve.

-

Signaling Pathways and Experimental Workflows

While the specific intracellular signaling cascade initiated by this compound in the olfactory receptor neurons of insects has not been fully elucidated, a generalized workflow for its investigation and a conceptual model of its action can be visualized.

Figure 1: A generalized experimental workflow for investigating the kairomonal effects of this compound.

References

- 1. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria [plantprotection.pl]

- 4. View of Use of Ethyl and Propyl (E,Z)-2,4-decadienoates in Codling Moth Management: Improved Monitoring in Bartlett Pear with High Dose Lures [journal.entsocbc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of Ethyl (E,Z)-2,4-Decadienoate on different Tortricid species: electrophysiological responses and field tests [iris.unimol.it]

- 8. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests. | Sigma-Aldrich [sigmaaldrich.com]

- 9. "Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests" [pherobase.com]

A Technical Guide to the Flavor and Fragrance Profile of Pear Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pear ester, chemically known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key volatile organic compound that defines the characteristic aroma and flavor of pears, particularly the Williams (Bartlett) variety.[1][2][3] Its potent and multifaceted sensory profile, encompassing fruity, green, and sweet notes, has led to its widespread use in the flavor and fragrance industries.[1][4] Beyond its organoleptic properties, pear ester also plays a significant role in chemical ecology, acting as a kairomone for certain insect species.[3][5] This technical guide provides an in-depth exploration of the flavor and fragrance profile of pear ester, its physicochemical properties, natural occurrence, and the underlying biochemical pathways of its biosynthesis and sensory perception. Detailed experimental protocols for its synthesis, analysis, and sensory evaluation are also presented to support further research and application in various scientific and industrial fields.

Chemical and Physical Properties

Pear ester is a colorless to pale yellow liquid with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[2][5][6] Its chemical structure features a ten-carbon chain with two double bonds at the second and fourth positions, and an ethyl ester functional group. The specific stereochemistry of the double bonds, (2E,4Z), is crucial for its characteristic pear-like aroma. A comprehensive summary of its physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [1][2] |

| Molecular Weight | 196.29 g/mol | [2][3] |

| CAS Number | 3025-30-7 | [6] |

| FEMA Number | 3148 | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor Profile | Juicy, green, characteristic of Williams/Bartlett pear, with sweet and fruity notes. | [7] |

| Flavor Profile | Fruity, oily, juicy, and fleshy notes reminiscent of Williams pear. | [6] |

| Boiling Point | 70-72 °C at 0.05 mmHg | [1] |

| Flash Point | >100 °C | [6] |

| Specific Gravity (d20/20) | 0.901 - 0.911 | [6] |

| Refractive Index (nD/20) | 1.481 - 1.491 | [6] |

| Solubility | Soluble in ethanol, chloroform, and methanol (slightly); Insoluble in water. | [3] |

| LogP | 4.1 - 4.7 | [3] |

| Vapor Pressure | 1.6 hPa at 21.1 °C | [3] |

| Sensory Detection Threshold | 100 ppb (0.00001%) | [2] |

Flavor and Fragrance Profile

The sensory characteristics of pear ester are described as intensely fruity and green, with a profile that is strikingly similar to that of a ripe Williams pear.[7] The flavor is characterized by juicy, sweet, and fleshy notes.[1][6] In fragrance applications, it imparts a juicy and ripe Bartlett pear note, which is particularly useful in fruity-floral compositions.[8] Its versatility allows it to be used in a variety of flavor applications, including apple, mango, and other tropical fruit profiles.[8]

Natural Occurrence

Pear ester is a naturally occurring compound found in a variety of fruits. It is a key component of the volatile profile of Bartlett pears and is also found in apples, Concord grapes, quince, and pear brandy.[1][9][10] The concentration of pear ester can vary significantly between different pear cultivars and is influenced by the fruit's ripeness. A commercial 'pear essence' derived from the fermentation of 'Bartlett' pears was found to contain approximately 31.8% ethyl (E,Z)-2,4-decadienoate.[11]

Biosynthesis of Pear Ester in Pears

The biosynthesis of pear ester, along with other volatile esters in pears, primarily follows the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key part of the broader fatty acid metabolism in the fruit.

The pathway begins with the oxygenation of unsaturated fatty acids, such as linoleic and linolenic acid, by the enzyme lipoxygenase (LOX) to form fatty acid hydroperoxides.[12][13] These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain aldehydes.[12] Subsequently, alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols. Finally, alcohol acyltransferase (AAT) catalyzes the esterification of these alcohols with acyl-CoA molecules to produce a variety of volatile esters, including pear ester.[12]

Olfactory Perception of Pear Ester

The perception of pear ester, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).

The binding of an odorant molecule, such as pear ester, to its specific OR causes a conformational change in the receptor, leading to the activation of a specialized G-protein (Gαolf).[14][15] This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[14] This influx of positive ions depolarizes the neuron, and if the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the pear aroma.

Experimental Protocols

Synthesis of Ethyl (2E,4Z)-2,4-decadienoate

A common method for the synthesis of pear ester involves the reaction of (Z)-1-heptenyl bromide with lithium and copper iodide to form a 1-heptenyllithium cuprate complex. This complex is then reacted with ethyl propiolate to yield a mixture of ethyl (2E,4Z)- and ethyl (2E,4E)-2,4-decadienoate, with the desired (2E,4Z) isomer being the major product (typically >92%).[1][3] The final product is purified by fractional distillation.[3]

A detailed, experimentally simple, and less expensive procedure involves the rearrangement of β-allenic esters.[16]

Materials:

-

1-Octyn-3-ol

-

Triethyl orthoacetate

-

Propionic acid (catalyst)

-

Aluminum oxide (activated)

-

Benzene (or a suitable alternative solvent)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Preparation of Ethyl 3,4-decadienoate (β-allenic ester):

-

In a reaction flask, combine 1-octyn-3-ol and an excess of triethyl orthoacetate.

-

Add a catalytic amount of propionic acid.

-

Heat the mixture until the starting material is consumed (typically 6-8 hours), monitoring by a suitable method (e.g., TLC or GC).

-

Remove the excess triethyl orthoacetate under reduced pressure.

-

Distill the residue under reduced pressure to obtain the β-allenic ester.[16]

-

-

Rearrangement to Ethyl (E,Z)-2,4-decadienoate:

-

In a dry, round-bottomed flask, activate aluminum oxide by heating at 200°C for 2 hours under reduced pressure.

-

Fit the flask with a reflux condenser under a nitrogen atmosphere.

-

Add benzene and the prepared β-allenic ester to the flask.

-

Heat the mixture at reflux with vigorous stirring for approximately 5 hours.[16]

-

Monitor the reaction for the disappearance of the starting material.

-

-

Purification:

-

After cooling, filter the reaction mixture to remove the aluminum oxide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl (E,Z)-2,4-decadienoate.[3]

-

Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory port.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or HP-INNOWAX).[17]

-

Humidified air supply for the olfactory port.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the pear ester sample in a suitable solvent (e.g., dichloromethane or ethanol) at an appropriate concentration for GC analysis.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5 °C/min) to a final temperature of 240 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Split Ratio: Adjust according to sample concentration.

-

-

Olfactometry:

-

The effluent from the GC column is split between the FID and the olfactory port.

-

A trained panelist sniffs the effluent from the olfactory port and records the retention time and a descriptor for each odor perceived.

-

The intensity of each odor can also be rated on a scale.

-

-

Data Analysis:

-

The olfactometry data is correlated with the chromatogram from the FID to identify the retention times of the odor-active compounds.

-

For identification, the GC can be coupled with a mass spectrometer (GC-MS).

-

Headspace Solid-Phase Microextraction (HS-SPME) for Pear Volatiles

HS-SPME is a solvent-free sample preparation technique ideal for the analysis of volatile compounds from solid or liquid samples.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[17]

-

SPME vial with a septum cap.

-

Heating and stirring module.

Procedure:

-

Sample Preparation:

-

Place a known amount of the pear sample (e.g., pear puree or juice) into an SPME vial.

-

An internal standard can be added for quantitative analysis.

-

The addition of salt (e.g., NaCl) can enhance the release of volatiles.[18]

-

-

Extraction:

-

Seal the vial and place it in the heating module at a controlled temperature (e.g., 40-60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.

-

-

Desorption and Analysis:

-

Retract the fiber and insert it into the heated injector of the GC or GC-MS system for thermal desorption of the analytes.

-

The GC analysis proceeds as described in the GC-O protocol.

-

Sensory Evaluation of Pear Ester

Descriptive sensory analysis with a trained panel is used to quantify the sensory attributes of pear ester.

Procedure:

-

Panelist Training:

-

Select and train a panel of assessors (typically 8-12 individuals) to recognize and quantify the key aroma and flavor attributes of pear and pear-related compounds.

-

Develop a consensus vocabulary of sensory descriptors.

-

-

Sample Preparation:

-

Prepare solutions of pear ester at different concentrations in a neutral medium (e.g., water with a small amount of ethanol for solubility, or deodorized oil).

-

Present the samples in coded, identical containers.

-

-

Evaluation:

-

Panelists evaluate the samples in a controlled environment (sensory booths).

-

Assessors rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

-

-

Data Analysis:

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

-

Conclusion

Pear ester is a fascinating molecule with a rich and complex flavor and fragrance profile that is integral to the sensory experience of pears and a valuable component in the flavor and fragrance industry. This technical guide has provided a comprehensive overview of its chemical and physical properties, its natural occurrence, and the biochemical pathways that govern its formation and perception. The detailed experimental protocols for its synthesis, analysis, and sensory evaluation offer a practical resource for researchers and professionals seeking to further explore and utilize this important flavor and fragrance compound. A deeper understanding of pear ester not only aids in the development of new food and consumer products but also provides insights into the intricate world of chemical communication in nature.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. ScenTree - Pear Ester (CAS N° 3025-30-7) [scentree.co]

- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. firmenich.com [firmenich.com]

- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 8. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Changes of Volatile Organic Compounds of Different Flesh Texture Pears during Shelf Life Based on Headspace Solid-Phase Microextraction with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Physical characteristics of Ethyl 2-trans-4-cis-decadienoate

An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-trans-4-cis-decadienoate

Abstract

Ethyl 2-trans-4-cis-decadienoate, a fatty acid ethyl ester, is a significant compound in the fields of flavor chemistry, perfumery, and agricultural science.[1][2] It is naturally found in fruits such as apples and Bartlett pears and is a key contributor to their characteristic aromas.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-trans-4-cis-decadienoate, detailed experimental methodologies for their determination, and a summary of its applications and safety information. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

Ethyl 2-trans-4-cis-decadienoate is a colorless to pale yellow liquid with a characteristic pear-like aroma.[5][6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 2-trans-4-cis-decadienoate

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₂ | [3][5][6][8][9] |

| Molecular Weight | 196.29 g/mol | [2][4][5][6][8][9] |

| Appearance | Colorless to pale yellow, clear liquid | [3][5][6] |

| Odor | Strong, fruity, pear-like, green, waxy | [5][9][10] |

| Boiling Point | 70-72 °C at 0.05 mmHg | [1][2][3][4][5][7][10][11][12] |

| 119-121 °C | [6] | |

| Melting Point | -60 °C | [7][13] |

| Density | 0.905 g/mL at 25 °C | [1][7][10][11] |

| Specific Gravity | 0.917 - 0.920 at 25 °C | [2][3][5] |

| Refractive Index | 1.480 - 1.490 at 20 °C | [1][2][3][5][6][9][10][11][14] |

| Solubility | Soluble in alcohol and oils.[5][14] Insoluble in water (8.588 mg/L at 25 °C (est.)).[4][5][14] | |

| Vapor Pressure | 0.01 mmHg at 25 °C (est.) | [5][14] |

| Flash Point | >110 °C (>230 °F) | [4][5][14] |

| logP (o/w) | 4.454 - 4.52 (est.) | [3][5][14] |

Spectroscopic Data

The structural elucidation and confirmation of Ethyl 2-trans-4-cis-decadienoate are typically achieved through various spectroscopic techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the isomeric purity and confirming the trans and cis configuration of the double bonds.[15]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), it is used to identify and quantify the compound and its isomers.[15]

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the ester carbonyl group and the carbon-carbon double bonds.

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis absorption spectra show no significant absorbance between 290 and 700 nm.[8]

Experimental Methodologies

The determination of the physical properties of Ethyl 2-trans-4-cis-decadienoate follows standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point

The boiling point is determined at reduced pressure due to the compound's relatively high boiling point at atmospheric pressure. A common method is vacuum distillation, where the temperature at which the liquid boils is recorded at a specific pressure (e.g., 0.05 mmHg).[1][10][11]

Determination of Density and Specific Gravity

Density is measured using a pycnometer or a digital density meter at a controlled temperature, typically 25 °C.[1][7][10][11] Specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water, at a specified temperature.

Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbé refractometer, at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[1][6][9][10][11]

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The isomeric purity of Ethyl 2-trans-4-cis-decadienoate can be determined using GC-MS.[15]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol).

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acid esters. The isomers will have slightly different retention times.

-

Mass Spectrometry: The separated isomers are then introduced into a mass spectrometer for identification based on their mass spectra.

Visualizations

Synthesis Workflow

A common synthetic route to Ethyl 2-trans-4-cis-decadienoate involves the reaction of a 1-heptenyllithium cuprate complex with ethyl propiolate.[1][3] The general workflow is depicted below.

Caption: Synthesis workflow for Ethyl 2-trans-4-cis-decadienoate.

Role as a Kairomone

Ethyl 2-trans-4-cis-decadienoate functions as a kairomone, a chemical substance emitted by one species that benefits another. It is a known attractant for the codling moth (Cydia pomonella).[11]

Caption: Olfactory signaling pathway of Ethyl 2-trans-4-cis-decadienoate.

Applications

The primary applications of Ethyl 2-trans-4-cis-decadienoate are in the following areas:

-

Flavor and Fragrance Industry: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes due to its characteristic pear-like aroma.[3][6][7]

-

Agriculture: It serves as a kairomonal attractant for certain agricultural pests, such as the codling moth, making it valuable in the development of pest management strategies.[6][11]

Safety Information

Ethyl 2-trans-4-cis-decadienoate is classified as a skin irritant.[11] It is also considered hazardous to the aquatic environment with long-lasting effects.[11] Standard safety precautions, such as wearing protective gloves and eye protection, should be followed when handling this compound.[11][13] It is a combustible liquid.[11]

References

- 1. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 2. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 5. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ethyl 2-trans-4-cis-decadienoate [myskinrecipes.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. ETHYL TRANS-2-CIS-4-DECADIENOATE EXTRA [ventos.com]

- 10. Ethyl 2-trans-4-cis-decadienoate = 95 , stabilized, FG 3025-30-7 [sigmaaldrich.com]

- 11. Ethyl 2-trans-4-cis-decadienoate technical, = 97.0 GC sum of isomers 3025-30-7 [sigmaaldrich.com]

- 12. labsolu.ca [labsolu.ca]

- 13. axxence.de [axxence.de]

- 14. ethyl (E,Z)-2,4-decadienoate [flavscents.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl deca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl deca-2,4-dienoate, a significant compound in chemical ecology and flavor chemistry. This document will detail its chemical properties, synthesis, and biological activity, with a focus on its role as a kairomone. The information is presented to be of maximal utility to researchers in academia and industry.

Chemical Identification and Properties

Ethyl deca-2,4-dienoate is a fatty acid ethyl ester. The name "dodeca-2,4-dienoate" is a common misnomer; the correct IUPAC nomenclature refers to a ten-carbon chain, i.e., "deca-2,4-dienoate". The compound exists as four possible stereoisomers, with the (2E,4Z) and (2E,4E) isomers being the most prevalent and studied. The (2E,4Z) isomer, commonly known as "pear ester," is a key aroma component of Bartlett pears and a potent kairomone for several insect species.

Table 1: Physicochemical and Spectral Data for Ethyl deca-2,4-dienoate Isomers

| Property | (2E,4Z)-deca-2,4-dienoate | (2E,4E)-deca-2,4-dienoate |

| CAS Registry Number | 3025-30-7[1][2] | 7328-34-9 |

| Molecular Formula | C₁₂H₂₀O₂[1][2] | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol [1][2] | 196.29 g/mol |

| Appearance | Colorless to slightly yellow oil[1] | - |

| Odor | Characteristic pear-like, fruity aroma[3] | - |

| Boiling Point | 70-72 °C at 0.05 mmHg[1][3] | - |

| Density | 0.905 - 0.920 g/mL at 25 °C[1][3] | - |

| Refractive Index (n²⁰/D) | 1.480 - 1.486[1][3] | - |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.46 (dd, 1H), 6.3-5.4 (m, 3H), 4.12 (q, 2H), 2.6-1.9 (m, 2H), 1.40 (m, 6H), 1.28 (t, 3H), 0.90 (t, 3H) | Data not readily available |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not readily available | Data not readily available |

| Mass Spectrum (m/z) | Molecular Ion: 196. Key fragments: data not readily available | Molecular Ion: 196. Key fragments: data not readily available |

Experimental Protocols

The following protocol is a representative method for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, adapted from established literature.

Objective: To synthesize ethyl (2E,4Z)-deca-2,4-dienoate via the reaction of a cuprate reagent with ethyl propiolate.[4]

Materials:

-

(Z)-1-Heptenyl bromide

-

Lithium metal

-

Copper(I) iodide

-

Ethyl propiolate

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Preparation of the Cuprate Reagent:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add freshly cut lithium metal to anhydrous diethyl ether.

-

To this suspension, slowly add a solution of (Z)-1-heptenyl bromide in anhydrous diethyl ether at a temperature maintained below 0 °C.

-

After the lithium has been consumed, the resulting heptenyllithium solution is cooled to -40 °C.

-

In a separate flask, prepare a suspension of copper(I) iodide in anhydrous THF and cool to -40 °C.

-

Slowly transfer the heptenyllithium solution to the copper(I) iodide suspension via cannula, maintaining the temperature at -40 °C. The formation of the lithium di-(Z)-1-heptenylcuprate is indicated by a color change.

-

-

Reaction with Ethyl Propiolate:

-

To the freshly prepared cuprate reagent at -40 °C, add a solution of ethyl propiolate in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -40 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under high vacuum to yield pure ethyl (2E,4Z)-deca-2,4-dienoate.

-

Expected Yield: 90% (with approximately 95% isomeric purity).[5]

Biological Activity and Signaling Pathway

Ethyl (2E,4Z)-deca-2,4-dienoate is a well-documented kairomone, a chemical substance emitted by one species that benefits another. It is a potent attractant for both male and female codling moths (Cydia pomonella), a major pest in apple and pear orchards.

The perception of ethyl (2E,4Z)-deca-2,4-dienoate in C. pomonella is mediated by a specific odorant receptor, CpomOR3, which is expressed in the olfactory sensory neurons of the moth's antennae. Interestingly, CpomOR3 is phylogenetically related to pheromone receptors, suggesting an evolutionary link between the perception of host-plant volatiles and species-specific mating cues.

The binding of ethyl (2E,4Z)-deca-2,4-dienoate to CpomOR3 is the initial step in a signaling cascade that leads to the generation of an electrical signal in the neuron. While the exact downstream pathway for CpomOR3 is not fully elucidated, the general mechanism of insect olfaction is believed to involve a G-protein coupled cascade.

The following diagram illustrates the proposed signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate in an olfactory sensory neuron of C. pomonella.

Caption: Proposed olfactory signaling pathway for ethyl (2E,4Z)-deca-2,4-dienoate.

The following diagram outlines a typical experimental workflow for the laboratory synthesis and subsequent purification of ethyl (2E,4Z)-deca-2,4-dienoate.

Caption: Experimental workflow for the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate.

References

- 1. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2E,4Z)-deca-2,4-dienoate | SIELC Technologies [sielc.com]

- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Ethyl (2E,4Z)-dodeca-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of ethyl (2E,4Z)-dodeca-2,4-dienoate, a significant flavor and fragrance compound also utilized as a synthon in the development of more complex molecules. The following sections present a comparative summary of various synthetic strategies, detailed experimental procedures for recommended protocols, and a visual representation of a synthetic workflow.

Introduction

Ethyl (2E,4Z)-dodeca-2,4-dienoate is a naturally occurring ester found in pears, apples, and other fruits, prized for its characteristic pear-like aroma.[1] Its synthesis is of interest for the flavor and fragrance industry and for academic research into stereoselective reaction methodologies. Several synthetic routes have been developed, each with distinct advantages concerning yield, purity, stereoselectivity, and experimental simplicity. This note details two effective methods for its preparation: the stereoselective rearrangement of an allenic ester catalyzed by alumina and the addition of an organocuprate to ethyl propiolate.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for different synthetic routes to ethyl (2E,4Z)-dodeca-2,4-dienoate, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Reference |

| Alumina-Catalyzed Rearrangement | 1-Heptyn-3-ol, Triethyl orthoacetate, Alumina | High (implied) | High (not specified) | [2] |

| Organocuprate Addition | (Z)-1-Bromoheptene, Lithium, Copper Iodide, Ethyl propiolate | 90 | 95 | [1][2] |

| Wittig Reaction | Hexyltriphenylphosphonium bromide, Ethyl (E)-4-oxo-2-butenoate | 68 | 85 | [2] |

Experimental Protocols

Protocol 1: Alumina-Catalyzed Stereoselective Rearrangement

This protocol is noted for its experimental simplicity and the use of readily available and less sensitive reagents, making it suitable for larger-scale preparations under essentially neutral conditions.[2]

Part A: Synthesis of Ethyl 2,3-Dodecadienoate (Allenic Ester)

-

Reaction Setup: In a suitable reaction vessel, combine 1-heptyn-3-ol and an excess of triethyl orthoacetate.

-

Reaction Execution: Heat the mixture until the starting material is consumed, which typically takes 6-8 hours.

-

Work-up: Remove the excess triethyl orthoacetate under reduced pressure.

-

Purification: Distill the residue under reduced pressure to obtain the pure allenic ester. The expected yield is between 82-91%.[2]

Part B: Synthesis of Ethyl (2E,4Z)-dodeca-2,4-dienoate

-

Catalyst Preparation: In a 500-mL round-bottomed flask, heat 50 g of aluminum oxide at 200°C for 2 hours under reduced pressure (0.05 mm).

-

Reaction Setup: Fit the flask with a reflux condenser connected to a nitrogen line and add a magnetic stirring bar. After flushing with nitrogen, add 200 mL of benzene and 15.4–17.2 g (78–88 mmol) of the allenic ester from Part A.

-

Reaction Execution: Heat the mixture at reflux with vigorous stirring for 5 hours.

-

Work-up and Purification: After cooling, the alumina is removed by filtration and the solvent is evaporated. The resulting product is then purified by distillation.

Protocol 2: Organocuprate Addition to Ethyl Propiolate

This method offers high yield and stereoselectivity.[1][2]

-

Preparation of the Organocuprate Reagent: Start with (Z)-1-heptenyl bromide, which is converted into a 1-heptenyllithium cuprate complex using lithium and copper iodide.[1] This step requires anhydrous conditions and is typically performed at low temperatures (-8 to -40°C).[2]

-

Reaction with Ethyl Propiolate: React the prepared lithium di-(Z)-1-heptenylcuprate with ethyl propiolate.

-

Product Mixture: This reaction yields a mixture of approximately 95% ethyl (2E,4Z)-dodeca-2,4-dienoate and 5% of the (2E,4E) isomer.[1]

-

Purification: The desired pure ethyl (2E,4Z)-dodeca-2,4-dienoate is obtained through fractional distillation.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the alumina-catalyzed stereoselective rearrangement protocol.

Caption: Workflow for Alumina-Catalyzed Synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of Pear Ester

Introduction

Pear ester, formally known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key flavor and fragrance compound responsible for the characteristic aroma of Bartlett pears. Its synthesis with precise control over the geometry of the two double bonds is a significant challenge in organic chemistry. The desired (2E,4Z) isomer possesses the characteristic pear aroma, while other stereoisomers may have different or less desirable scent profiles. This document provides detailed application notes and experimental protocols for various stereoselective methods for the synthesis of pear ester, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Methods Overview

Several synthetic strategies have been developed to achieve the stereoselective synthesis of pear ester. The primary challenge lies in the controlled formation of the conjugated diene system with the required E and Z configurations. The most prominent methods include:

-

Organocuprate Addition: This method involves the reaction of a lithium di-(Z)-1-heptenylcuprate with ethyl propiolate, offering good stereoselectivity.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These classic olefination reactions provide a versatile approach to constructing the diene system by coupling an appropriate aldehyde with a phosphorus ylide or phosphonate carbanion.

-

Johnson-Claisen Rearrangement: A powerful sigmatropic rearrangement that can establish the desired stereochemistry in a single step from an allylic alcohol.

-

Iron-Catalyzed Cross-Coupling: A modern and efficient method that utilizes an iron catalyst to couple a vinyl halide with a Grignard reagent.

-

Enzymatic Transesterification: A biocatalytic approach that employs lipases to produce pear ester from natural oils, offering a "green" chemistry alternative.

Organocuprate Addition Method

This method is highly effective for establishing the (2E,4Z) stereochemistry through a syn-addition of the organocuprate to an alkyne.

Logical Workflow:

Caption: Workflow for Pear Ester Synthesis via Organocuprate Addition.

Experimental Protocol:

Step 1: Preparation of Lithium Di-(Z)-1-heptenylcuprate

-

To a solution of (Z)-1-heptenyl bromide in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add two equivalents of tert-butyllithium in pentane dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of (Z)-1-heptenyllithium.

-

In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether at -40 °C.

-

Slowly add the freshly prepared (Z)-1-heptenyllithium solution to the copper(I) iodide suspension.

-

Allow the mixture to warm to -20 °C and stir for 1 hour to form the lithium di-(Z)-1-heptenylcuprate complex.

Step 2: Reaction with Ethyl Propiolate

-

Cool the cuprate solution to -78 °C.

-

Add a solution of ethyl propiolate in anhydrous diethyl ether dropwise to the cuprate solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to isolate the ethyl (2E,4Z)-deca-2,4-dienoate.[1]

Quantitative Data:

| Method | Starting Materials | Key Reagents | Yield | Isomeric Purity | Reference |

| Organocuprate Addition | (Z)-1-Heptenyl Bromide, Ethyl Propiolate | t-BuLi, CuI | 90% | 95% (2E,4Z) | [1][2] |

Wittig Reaction Method

The Wittig reaction offers a reliable way to form the C4-C5 double bond with Z-selectivity using a non-stabilized ylide.

Reaction Pathway:

Caption: Synthesis of Pear Ester using the Wittig Reaction.

Experimental Protocol:

Step 1: Preparation of Hexyltriphenylphosphonium Bromide

-

In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromohexane to the solution.

-

Heat the mixture at reflux for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain hexyltriphenylphosphonium bromide.

Step 2: Wittig Reaction

-

Suspend the hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

-

Add n-butyllithium (n-BuLi) in hexanes dropwise until a deep red color persists, indicating the formation of the ylide.

-

Stir the ylide solution for 30 minutes at 0 °C.

-

Add a solution of ethyl (E)-4-oxo-2-butenoate in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Work-up and Purification

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

The crude product contains triphenylphosphine oxide as a byproduct, which can be removed by chromatography on silica gel.

Quantitative Data:

| Method | Starting Materials | Key Reagents | Yield | Isomeric Purity | Reference |

| Wittig Reaction | Hexyltriphenylphosphonium Bromide, Ethyl (E)-4-oxo-2-butenoate | n-BuLi | 68% | 85% (2E,4Z) |

Johnson-Claisen Rearrangement

This elegant method provides a stereoselective route to the pear ester in a single, thermally induced step.

Reaction Pathway:

Caption: Johnson-Claisen Rearrangement for Pear Ester Synthesis.

Experimental Protocol:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine oct-1-yn-3-ol and an excess of triethyl orthoacetate.[3]

-

Add a catalytic amount of propanoic acid to the mixture.[3]

-

Heat the reaction mixture to 140-150 °C in an oil bath.[3]

-

During the reaction, ethanol is produced as a byproduct. Periodically remove the ethanol under reduced pressure to drive the reaction to completion.

-

Monitor the reaction by TLC or GC until the starting alcohol is consumed.

-

After completion, remove the excess triethyl orthoacetate under reduced pressure.

-

The resulting crude product is ethyl 3,4-decadienoate (an allenic ester).

-